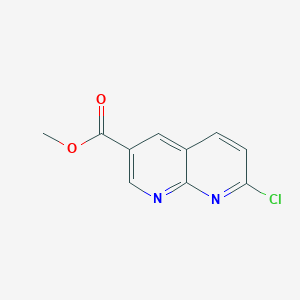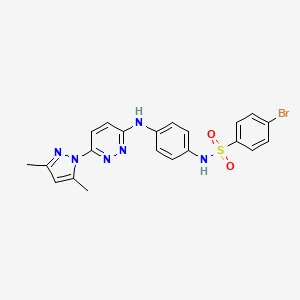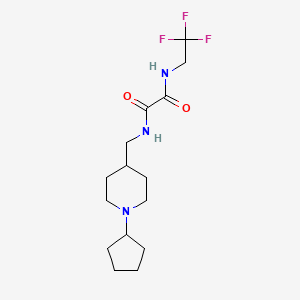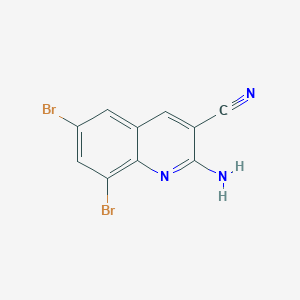
1-(tert-butyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a compound that has gained significant attention in scientific research due to its potential for various applications. It is a urea derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Applications De Recherche Scientifique
Hypotensive and Antiarrhythmic Activities
Compounds with structural similarities to 1-(tert-butyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea have been synthesized and evaluated for their biological activities. For instance, novel 1,3-disubstituted ureas demonstrated significant hypotensive action and antiarrhythmic activities, comparable to reference drugs such as Propranolol. These findings suggest potential applications in cardiovascular disease treatment and management (Chalina, Chakarova, & Staneva, 1998).
Free Radical Scavenging
Research into the effects of certain novel water-soluble, low-molecular-weight free radical scavengers, structurally related to the compound , has shown promising results in reducing myocardial infarct size in vivo. These compounds effectively scavenge hydroxyl radicals, indicating potential therapeutic applications in oxidative stress-related diseases and conditions (Hashimoto et al., 2001).
Methylation Methods
In pharmaceutical research, methylation of carbon centers adjacent to nitrogen or aryl rings is a common strategy for optimizing small-molecule properties. Studies on versatile and safe methods for methylation, employing di-tert-butyl peroxide as both oxidant and methyl source under mild conditions, could inform the synthesis and modification of compounds including those similar to this compound (Vasilopoulos, Krska, & Stahl, 2021).
Antineoplastic Activities
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) urea derivatives have highlighted their promising cytotoxic and antineoplastic activities. This research avenue could be pertinent for developing new cancer therapies, especially considering the structural relevance to the compound of interest (Lacroix, Gaudreault, Pagé, & Joly, 1988).
Neuropharmacology
The exploration of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists opens up avenues for neuropharmacological applications. This research could inform the development of treatments for neurological disorders, leveraging the chemical framework shared with the query compound (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Propriétés
IUPAC Name |
1-tert-butyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)17-13(18)16-10-15(19)8-11-6-4-5-7-12(11)9-15/h4-7,19H,8-10H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMLQKIDBQFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2597617.png)
![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)


![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2597624.png)
![N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2597625.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2597627.png)


![2-Methyl-1-oxo-1-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)propan-2-yl acetate](/img/structure/B2597633.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2597634.png)
